molecular formula C29H48O B2446526 Conicasterol CAS No. 76758-18-4

Conicasterol

Cat. No.: B2446526
CAS No.: 76758-18-4
M. Wt: 412.702
InChI Key: BDIHZBORJCSTHA-TYRJJJPYSA-N
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Description

Conicasterol is a type of steroid . It is a high-purity natural product with a molecular formula of C29H48O and a molecular weight of 412.70 g/mol . It is sourced from Theonella conica . This compound has shown marked cytotoxic activity against the human breast adenocarcinoma cell line (MCF-7) with an IC50 value of 6.23 ug/mL .


Synthesis Analysis

The relative configuration assignment of this compound F, a new polyhydroxylated steroid isolated from the marine sponge Theonella swinhoei, was achieved using combined accurate ROE-distance analysis with DFT calculations of NMR chemical shifts . This approach provides a powerful alternative to total synthesis when more classical NMR data analysis fails to provide unequivocal results .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using Nuclear Overhauser Effect (NOE) methods in NMR, which are an important tool for 3D structural analysis of small molecules . This method does not require a reference distance, instead utilizing structures optimized by molecular mechanics .


Physical and Chemical Properties Analysis

This compound is a powder-type compound . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

1. Stereochemical Determination and Nuclear Receptor Ligand Potential

Chini et al. (2012) reported a novel approach combining ROE-distance analysis and DFT calculations of NMR chemical shifts for the stereochemical determination of conicasterol F. This method, applied to a marine natural product from Theonella swinhoei, represents a significant advancement in structural studies of natural products. The study also explored the pharmacological evaluation of this compound F and its derivative as human nuclear receptor modulators, highlighting its potential in pharmacological applications (Chini et al., 2012).

2. Pharmacological Characterization as FXR Modulator and PXR Agonist

In another study, Sepe et al. (2012) isolated this compound E from Theonella swinhoei and characterized its pharmacological properties. The research demonstrated that this compound E is an FXR modulator with PXR agonistic activity, indicating its potential use in the treatment of liver disorders. This discovery points to the diverse therapeutic applications of this compound in modulating nuclear receptors (Sepe et al., 2012).

Safety and Hazards

The safety data sheet for Conicasterol suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately .

Properties

IUPAC Name

(3S,5R,9R,10R,13R,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-4-methylidene-1,2,3,5,6,7,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H48O/c1-18(2)19(3)8-9-20(4)23-12-13-25-22-10-11-24-21(5)27(30)15-17-29(24,7)26(22)14-16-28(23,25)6/h18-20,23-24,26-27,30H,5,8-17H2,1-4,6-7H3/t19-,20-,23-,24+,26+,27+,28-,29+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDIHZBORJCSTHA-TYRJJJPYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)CCC(C)C1CCC2=C3CCC4C(=C)C(CCC4(C3CCC12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@@H](C)C(C)C)[C@H]1CCC2=C3CC[C@H]4C(=C)[C@H](CC[C@@]4([C@H]3CC[C@]12C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H48O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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